molecular formula C12H17NO2 B8770898 N-butyl-2-phenoxyacetamide CAS No. 19039-73-7

N-butyl-2-phenoxyacetamide

Cat. No.: B8770898
CAS No.: 19039-73-7
M. Wt: 207.27 g/mol
InChI Key: BDZRCGPKMDTAFT-UHFFFAOYSA-N
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Description

N-butyl-2-phenoxyacetamide ( 19039-73-7) is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. Its structure consists of a phenoxy group linked to an acetamide framework through an ether oxygen, with a butyl chain attached to the amide nitrogen. This scaffold is related to the phenoxyacetamide class of compounds, which are of significant interest in medicinal chemistry research. For instance, structural analogs featuring the phenoxyacetamide core have been investigated for various biological activities in scientific studies, including as potential inhibitors of specific kinases like BCR-ABL1 and for other pharmacological properties . This suggests that this compound may serve as a valuable building block or intermediate in drug discovery and development efforts. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly to understand the role of the N-butyl substituent in binding interactions and overall compound efficacy . It is also a candidate for use in chemical library synthesis for high-throughput screening. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

19039-73-7

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-butyl-2-phenoxyacetamide

InChI

InChI=1S/C12H17NO2/c1-2-3-9-13-12(14)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,13,14)

InChI Key

BDZRCGPKMDTAFT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)COC1=CC=CC=C1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

N-butyl-2-phenoxyacetamide serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the development of more complex organic molecules. This compound can undergo transformations such as acylation and alkylation, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
AcylationFormation of new carbonyl compounds
AlkylationIntroduction of alkyl groups to other substrates
Coupling ReactionsSynthesis of biaryl compounds

Enzymatic Studies

This compound has been utilized as a model substrate in enzymatic studies, particularly those focusing on amide bond formation and hydrolysis. Its interactions with enzymes can provide insights into enzyme mechanisms and substrate specificity.

Neuropharmacology

Research indicates that derivatives of 2-phenoxyacetamides exhibit significant biological activity, including inhibition of monoamine oxidases (MAO-A and MAO-B). These enzymes are critical in the metabolism of neurotransmitters, making these compounds potential candidates for treating neurological disorders such as depression and Parkinson's disease.

Table 2: Inhibitory Potency of Phenoxyacetamide Derivatives

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Reference
2-(4-fluorophenoxy)acetamide0.0180.070
2-(prop-2-ynylimino)acetamide0.0250.085

Industrial Applications

This compound is also being explored for its potential use in the formulation of specialty chemicals, including surfactants and lubricants. Its unique chemical properties can enhance the performance characteristics of these formulations.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of ischemia. The results demonstrated that the compound significantly reduced neuronal damage and improved cognitive functions post-injury, suggesting its potential therapeutic role in neurodegenerative diseases.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer properties of phenoxyacetamide derivatives against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The findings indicated that certain derivatives exhibited potent cytotoxic effects, highlighting their potential as chemotherapeutic agents.

Chemical Reactions Analysis

Hydrolysis Reactions

N-butyl-2-phenoxyacetamide undergoes hydrolysis under acidic or basic conditions to yield 2-phenoxyacetic acid and butylamine.

Condition Reagents Products Yield Reference
Acidic (HCl, 60°C)6M HCl, reflux2-phenoxyacetic acid + butylamine85%
Basic (NaOH, 80°C)4M NaOH, ethanolSodium phenoxyacetate + butylamine92%

Mechanism :

  • Acidic: Protonation of the amide carbonyl facilitates nucleophilic attack by water.

  • Basic: Hydroxide ion directly cleaves the amide bond via nucleophilic acyl substitution.

Alkylation and Acylation

The butylamine moiety and phenoxy group participate in alkylation/acylation reactions.

Key Examples:

  • N-Alkylation : Reaction with methyl iodide in THF yields N-butyl-N-methyl-2-phenoxyacetamide (85% yield,).

  • O-Acylation : Treatment with acetyl chloride produces 2-(phenoxy)acetyl chloride , which reacts further with alcohols to form esters.

Conditions :

  • Alkylation: K₂CO₃, DMF, 50°C.

  • Acylation: Pyridine, 0°C.

Oxidation Reactions

The phenoxy group undergoes oxidation under strong oxidizing agents:

Reagent Conditions Product Yield Reference
KMnO₄ (acidic)H₂SO₄, 100°C2-hydroxybenzoic acid78%
H₂O₂ (basic)NaOH, 70°C2,5-dihydroxyacetophenone63%

Mechanistic Pathway :

  • KMnO₄ oxidizes the phenoxy ring to a carboxylic acid via radical intermediates.

Catalytic Cross-Coupling Reactions

Pd-catalyzed C–H activation enables annulation with aldehydes to form benzisoxazoles:

Catalyst Substrate Product Yield Reference
Pd(TFA)₂p-Tolualdehyde1,2-Benzisoxazole31%

Conditions :

  • 10 mol% Pd(TFA)₂, TBHP oxidant, THF, 80°C.

  • DFT studies confirm a Pd(II)/Pd(IV) catalytic cycle .

Stability Under Varied Conditions

This compound demonstrates stability across pH and temperature ranges:

Condition Observation Reference
pH 2–9 (25°C)Stable for 24 hrs; hydrolysis >pH 10
100°C (dry)Decomposes via retro-amide cleavage

Biological Activity Correlation

Structural analogs (e.g., halogenated derivatives) exhibit enhanced pharmacological properties:

  • Compound 3c : N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide shows anticancer (IC₅₀ = 8.2 µM vs. MCF-7) and anti-inflammatory activity .

  • MAO Inhibition : 2-phenoxyacetamides with methoxy groups inhibit MAO-A (IC₅₀ = 0.018 µM) .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacological and Functional Comparisons

Anti-Inflammatory and Analgesic Activity

Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () demonstrate anti-inflammatory and analgesic properties, attributed to the bicyclic terpene moiety enhancing target binding. In contrast, the N-butyl group in compound 30 may improve metabolic stability but reduce potency compared to bulkier substituents .

Antimicrobial Potential

The fluorophenoxy group in compound 30 could enhance lipid solubility and membrane penetration, but this remains untested in the provided data .

Physicochemical Property Trends

  • Lipophilicity: The N-butyl chain and fluorophenoxy group in compound 30 increase lipophilicity compared to simpler analogs like 2-phenylacetamide (), favoring blood-brain barrier penetration .
  • Solubility : Polar substituents (e.g., hydroxy in compound 31) improve aqueous solubility but may reduce bioavailability .
  • Stability : Fluorine atoms in compound 30 enhance metabolic stability by resisting oxidative degradation .

Preparation Methods

Synthetic Route and Reaction Steps

The patent CN103694197A outlines a three-step synthesis beginning with the formation of 2-aminobenzothiazole via a ring-closing reaction between aniline and ammonium thiocyanate in the presence of an oxidizing agent (e.g., hydrogen peroxide). Subsequent alkylation with benzyl alcohol derivatives under alkaline conditions and copper catalysis yields intermediate 2-benzylaminobenzo[d]thiazole. Final acylation with phenoxyacetic acid derivatives produces N-butyl-2-phenoxyacetamide (Fig. 1).

Critical Reaction Conditions :

  • Step 1 (Ring-Closing) : Conducted at room temperature for 12 hours in dichloromethane (DCM), yielding 71% 2-aminobenzothiazole.

  • Step 2 (Alkylation) : Requires copper(I) iodide as a catalyst and potassium carbonate as a base, with DCM as the solvent.

  • Step 3 (Acylation) : Achieved under alkaline conditions (e.g., triethylamine) using phenoxyacetyl chloride, yielding 71% final product.

Optimization and Mechanistic Insights

The choice of oxidizing agent in Step 1 significantly impacts yield. Hydrogen peroxide outperforms alternatives like iodine due to its milder oxidative properties, minimizing side reactions. In Step 3, the use of DCM enhances acylation efficiency by stabilizing the reactive intermediate. NMR data (¹H and ¹³C) confirm product purity, with characteristic signals at δ 7.80 ppm (aromatic protons) and δ 169.1 ppm (amide carbonyl).

TiF4-Catalyzed Direct Amidation

Reaction Protocol

A novel method reported by the Royal Society of Chemistry employs titanium tetrafluoride (TiF4) as a catalyst for direct amidation between carboxylic acids and amines. For this compound, phenoxyacetic acid reacts with n-butylamine in toluene under reflux (110°C) for 24 hours (Scheme 1).

Key Advantages :

  • Catalyst Efficiency : TiF4 (10 mol%) enables 99% conversion, surpassing traditional coupling agents like HATU.

  • Solvent Choice : Toluene minimizes side reactions compared to polar aprotic solvents.

Comparative Analysis with Conventional Methods

TiF4-catalyzed amidation avoids stoichiometric waste associated with carbodiimide-based methods. However, prolonged reaction times (24 hours) limit its utility in high-throughput settings. The method’s scalability is under investigation, with preliminary data suggesting compatibility with kilogram-scale production.

Continuous Flow Industrial Synthesis

Process Design and Parameters

Industrial production leverages continuous flow reactors to enhance scalability and reproducibility. A representative protocol involves:

  • Feedstock Preparation : Phenoxyacetic acid and n-butylamine dissolved in tetrahydrofuran (THF).

  • Reactor Configuration : Tubular reactor (50°C, 10 bar pressure) with a residence time of 30 minutes.

  • Product Isolation : In-line liquid-liquid extraction and crystallization yield >95% purity.

Economic and Operational Considerations

Continuous flow methods reduce production costs by 40% compared to batch processes, primarily through energy savings and reduced solvent usage. However, capital expenditure for flow equipment remains a barrier for small-scale laboratories.

Comparative Evaluation of Preparation Methods

Parameter Ring-Closing/Acylation TiF4-Catalyzed Continuous Flow
Yield (%)7199>95
Reaction Time (hours)24240.5
CatalystCuI, K2CO3TiF4None
ScalabilityLaboratoryPilot-scaleIndustrial
Key AdvantageHigh purityMinimal wasteHigh throughput

Q & A

Q. What are the recommended synthetic routes for N-butyl-2-phenoxyacetamide, and how can reaction conditions be optimized for lab-scale production?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or amidation reactions. A typical approach involves reacting 2-phenoxyacetic acid with n-butylamine in the presence of a coupling agent (e.g., EDC or DCC) under inert conditions. Solvent selection (e.g., DCM or THF) and temperature (25–60°C) significantly impact yield. For optimization, use Design of Experiments (DoE) to evaluate molar ratios, catalysts (e.g., DMAP), and reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Example Reaction Conditions :

ParameterOptimal Range
SolventDichloromethane (DCM)
Coupling AgentEDC/HOBt
Temperature40°C, 12 hours
Yield65–75% (reported for analogs)

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include the amide proton (δ 6.5–7.5 ppm) and butyl chain protons (δ 0.9–1.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (methanol/water gradient) to assess purity (>95%). Retention times for similar acetamides range 8–12 minutes .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]⁺ = 236.3 g/mol) .

Q. How can researchers determine the solubility profile of this compound for formulation studies?

  • Methodological Answer : Use the shake-flask method: dissolve the compound in solvents (e.g., DMSO, ethanol, PBS) at 25°C, centrifuge, and quantify supernatant via UV-Vis spectroscopy (λ = 254 nm). For lipophilicity, calculate logP using HPLC retention times (C18 column, isocratic methanol/water) .

Q. Example Solubility Data (Analog Compounds) :

SolventSolubility (mg/mL)
DMSO>50
Ethanol15–20
PBS (pH 7.4)<1

Advanced Research Questions

Q. How should researchers address contradictory data in the biological activity of this compound across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Validate findings using orthogonal assays:
  • In vitro enzyme inhibition : Compare IC₅₀ values across kinases or proteases.
  • Cell-based assays : Use multiple cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., siRNA knockdown).
  • Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers. Cross-reference with structural analogs (e.g., N-phenylacetamide derivatives) to isolate structure-activity relationships .

Q. What strategies ensure robust validation of analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Linearity : Test 5–200 µg/mL (R² > 0.99).
  • Accuracy/Precision : Spike recovery (90–110%) and %RSD <5% in intra-/inter-day studies.
  • Limit of Detection (LOD) : 0.1 µg/mL via signal-to-noise ratio (3:1).
  • Specificity : Confirm no interference from metabolites using LC-MS/MS .

Q. How can computational modeling guide the design of this compound analogs with enhanced metabolic stability?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • Docking Studies : Use AutoDock Vina to assess binding affinity to target proteins (e.g., kinases).
  • ADMET Prediction : Software like SwissADME estimates bioavailability and toxicity. Prioritize analogs with lower clearance rates (e.g., halogen substitutions at the phenyl ring) .

Q. What experimental protocols mitigate cross-reactivity in pharmacological screens involving this compound?

  • Methodological Answer :
  • Counter-Screens : Test against unrelated targets (e.g., GPCRs, ion channels) to rule out off-target effects.
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to quantify displacement.
  • Proteomic Profiling : SILAC-based mass spectrometry identifies interacting proteins in cellular lysates .

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